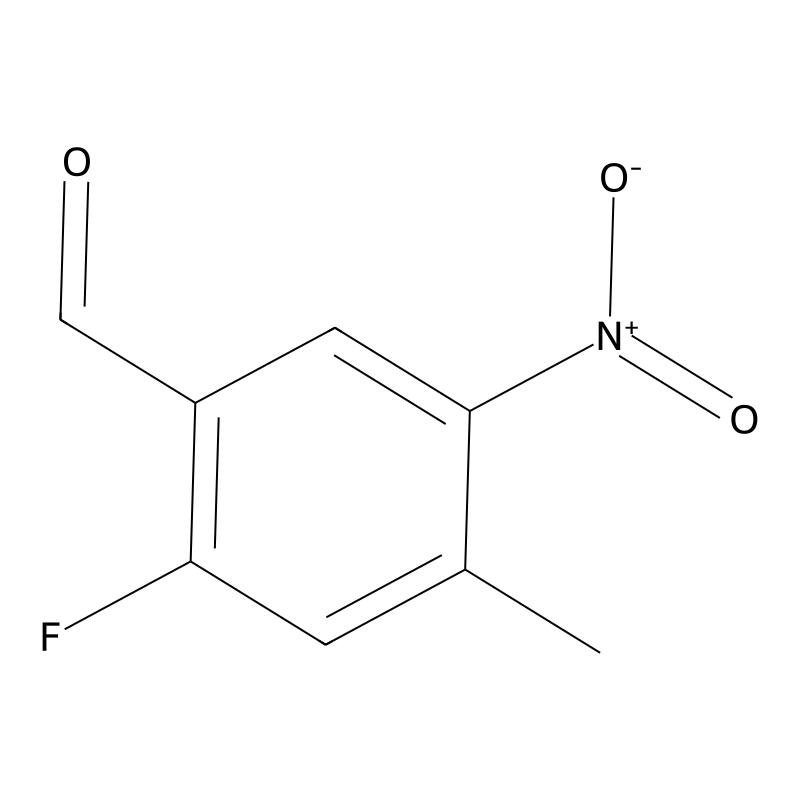

2-Fluoro-4-methyl-5-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

Scientific Field: Organic Chemistry

Application Summary: 2-Fluoro-5-nitrobenzaldehyde is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced.

Results or Outcomes: The outcomes would also depend on the specific application.

Anti-virulence Compounds Targeting Iron Acquisition in Mycobacteria

Scientific Field: Microbiology

Application Summary: A research group has been developing anti-virulence compounds that target iron acquisition in mycobacteria.

Methods of Application: The group identified a new class of furan-based inhibitors of the salicylate synthase MbtI from M.

Results or Outcomes: The outcomes of this research could potentially lead to the development of new treatments for tuberculosis.

2-Fluoro-4-methyl-5-nitrobenzaldehyde is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde backbone. Its chemical structure can be represented as , with a molecular weight of approximately 185.15 g/mol. The compound features a distinctive arrangement of substituents that influence its reactivity and properties, making it a valuable intermediate in organic synthesis.

2-Fluoro-4-methyl-5-nitrobenzaldehyde can undergo several chemical transformations:

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-fluoro-4-methyl-5-nitrobenzoic acid.

- Reduction: The nitro group can be reduced to form an amine, yielding 2-fluoro-4-methyl-5-aminobenzaldehyde.

- Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the fluorine or methyl groups may be replaced by other substituents, depending on the reaction conditions and reagents used.

Common reagents for these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and halogenating agents like bromine or chlorine for substitution reactions.

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzaldehyde typically involves multi-step processes. A common synthetic route includes:

- Starting Material: Begin with 2-fluoro-4-methylbenzaldehyde.

- Nitration: Subject the starting material to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the appropriate position.

- Purification: Isolate and purify the product through recrystallization or chromatography.

Industrial production methods mirror these laboratory techniques but are optimized for scale and efficiency, often utilizing specialized reactors to control reaction conditions precisely.

2-Fluoro-4-methyl-5-nitrobenzaldehyde serves various purposes in scientific research and industry:

- Organic Synthesis: It is used as a building block in synthesizing more complex organic molecules.

- Pharmaceuticals: The compound may play a role in developing new drugs due to its potential biological activity.

- Dyes and Agrochemicals: Its derivatives can be employed in producing dyes or agrochemicals, leveraging its chemical reactivity.

Research into the interaction of 2-Fluoro-4-methyl-5-nitrobenzaldehyde with biological systems is essential for understanding its potential pharmacological effects. Studies may focus on:

- Enzyme Inhibition: Investigating how the compound affects enzyme activity could provide insights into its mechanism of action.

- Binding Affinity: Assessing its binding affinity to various proteins can reveal its potential therapeutic applications.

These studies are crucial for determining the safety and efficacy of the compound in medicinal chemistry.

Several compounds share structural similarities with 2-Fluoro-4-methyl-5-nitrobenzaldehyde. Here are some notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Fluoro-4-methoxy-5-nitrobenzaldehyde | Contains a methoxy group instead of a methyl group | Enhanced solubility due to methoxy group |

| 2-Fluoro-4-nitrobenzaldehyde | Lacks the methyl substituent | Different reactivity profile due to absence of methyl |

| 2-Chloro-4-methyl-5-nitrobenzaldehyde | Contains chlorine instead of fluorine | Varying reactivity based on halogen type |

| 3-Fluoro-4-methyl-5-nitrobenzaldehyde | Fluorine is positioned differently | Alters electronic properties affecting reactivity |

The uniqueness of 2-Fluoro-4-methyl-5-nitrobenzaldehyde lies in its combination of functional groups, which imparts specific reactivity and stability characteristics that distinguish it from related compounds. This makes it particularly valuable in synthetic organic chemistry and potential pharmaceutical applications.